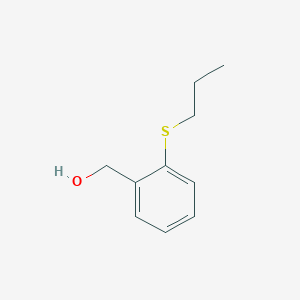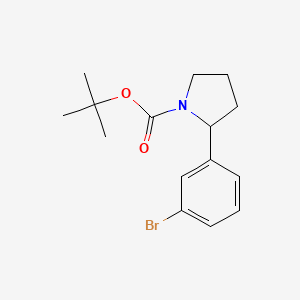
tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a pyrrolidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-bromophenylacetic acid with tert-butylamine and pyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a base or an acid to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate can undergo oxidation reactions, often resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the bromophenyl group.
Substitution: Compounds with substituted functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals. It serves as a building block for more complex molecules.
Biology: In biological research, this compound may be used to study the effects of pyrrolidine derivatives on biological systems. It can be used in the development of new drugs and therapeutic agents.
Medicine: this compound is used in the synthesis of pharmaceuticals that target specific diseases or conditions. It may be involved in the development of drugs for cancer, neurological disorders, and other medical conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be used in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the target molecules involved.
Comparison with Similar Compounds
- tert-Butyl 3-bromopyrrolidine-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
- tert-Butyl ®-2-(4-bromophenyl)pyrrolidine-1-carboxylate
Comparison:
- tert-Butyl 3-bromopyrrolidine-1-carboxylate has a similar structure but lacks the phenyl group, making it less complex.
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate has a piperidine ring instead of a pyrrolidine ring, which may affect its reactivity and biological activity.
- tert-Butyl ®-2-(4-bromophenyl)pyrrolidine-1-carboxylate is a stereoisomer of the original compound, which can lead to differences in its chemical and biological properties.
Conclusion
tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is a versatile compound with various applications in chemistry, biology, medicine, and industry Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules
Properties
IUPAC Name |
tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCUUJFKWXBYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
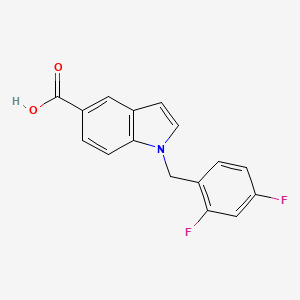
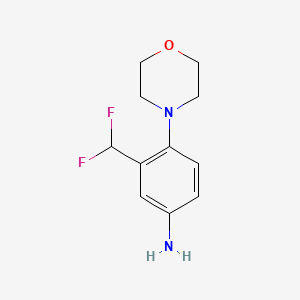
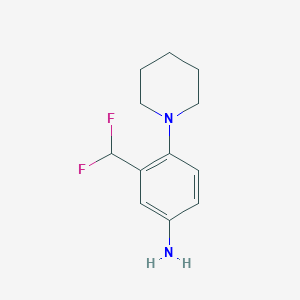
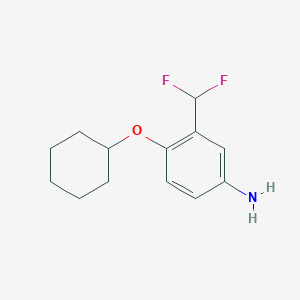
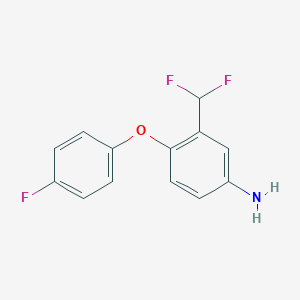
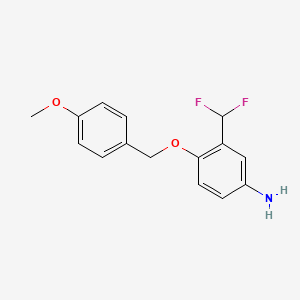
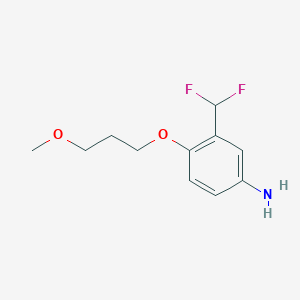
![Carbamic acid, N-[1-(4-bromophenyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B7892930.png)
![3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutan](/img/structure/B7892935.png)
![tert-butyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B7892939.png)
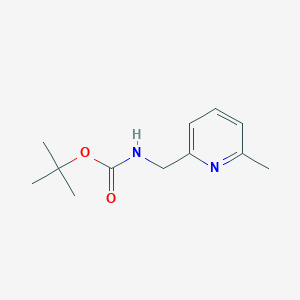
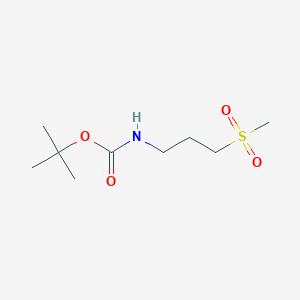
![1-[2-(n-Propylthio)phenyl]ethanol](/img/structure/B7892958.png)
